WR99210

Description

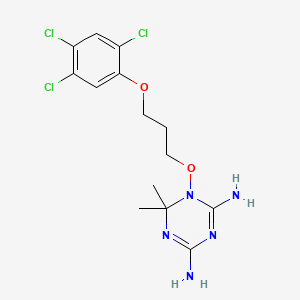

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZJYWCQPMNPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30711-93-4 (hydrochloride) | |

| Record name | WR 99210 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30952947 | |

| Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47326-86-3, 30711-93-4 | |

| Record name | 1,6-Dihydro-6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47326-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WR 99210 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WR99210: An In-depth Technical Guide for Researchers

November 2025

Abstract

WR99210 is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of various parasitic protozoa, including the malaria parasite Plasmodium falciparum and Toxoplasma gondii. Its high affinity for the parasite enzyme over the human counterpart has made it a valuable tool in drug discovery and molecular biology, particularly as a selectable marker in genetic transformation systems. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of its operational context. This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic research.

Chemical Structure and Properties

This compound, chemically known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine, is a synthetic antifolate compound.[1] Its molecular structure is characterized by a dihydrotriazine ring linked to a 2,4,5-trichlorophenoxypropyloxy side chain. The molecular formula of this compound is C₁₄H₁₈Cl₃N₅O₂.[2] It is crucial to note the existence of a regioisomer of this compound that is biologically inactive. This isomer can arise under certain conditions, such as exposure to a basic environment, and can account for inconsistencies in experimental results.[1]

| Property | Value |

| IUPAC Name | 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3-(2,4,5-trichlorophenoxy)propoxy)-1,3,5-triazine |

| Molecular Formula | C₁₄H₁₈Cl₃N₅O₂ |

| Molecular Weight | 394.68 g/mol |

| Canonical SMILES | CC1(N=C(N=C(N1OCCCOC2=C(C=C(C(Cl)=C2)Cl)Cl)N)N)C |

| CAS Number | 47326-86-3 |

Mechanism of Action

The primary mechanism of action of this compound is the potent and specific inhibition of dihydrofolate reductase (DHFR).[1][3] DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication.

By binding to the active site of the parasite's DHFR, this compound competitively inhibits the binding of the natural substrate, DHF, thereby blocking the production of THF. This disruption of the folate pathway leads to the cessation of DNA synthesis and ultimately results in parasite death.[1]

A significant advantage of this compound is its high selectivity for the parasite DHFR over the human ortholog.[1] This selectivity is not solely attributed to differences in binding affinity but also to divergent regulatory mechanisms of the DHFR enzyme between the parasite and its human host.[4] In P. falciparum, the DHFR-thymidylate synthase (TS) is a bifunctional enzyme that autoregulates its own translation by binding to its mRNA. Antifolate drugs like this compound do not disrupt this binding, preventing the parasite from upregulating enzyme production to overcome the inhibition. In contrast, human DHFR expression can be upregulated in response to inhibitors, contributing to the drug's selective toxicity.[4]

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data: Biological Activity

This compound exhibits potent activity against various parasitic organisms, particularly Plasmodium species. Its efficacy is maintained even against strains that have developed resistance to other antifolate drugs like pyrimethamine. The following tables summarize key quantitative data on the biological activity of this compound.

In Vitro Antimalarial Activity

| P. falciparum Strain | DHFR Mutations | IC₅₀ (nM) | Reference |

| NF54 | Wild-type | Subnanomolar | [5] |

| Dd2 | N51I, C59R, S108N | Subnanomolar | [5] |

| FCB | - | ~0.65 - 2.6 | [6] |

| Dd2 (transformed with hDHFR) | - | 860 | [4] |

Enzyme Inhibition Constants

| Enzyme | Kᵢ (nM) | Reference |

| P. falciparum DHFR-TS | 1.1 | [4] |

| Human DHFR | 12 | [4] |

Experimental Protocols

This compound is widely used as a selectable marker for the genetic transformation of P. falciparum. The introduction of a plasmid carrying the human dhfr gene, which is less sensitive to this compound, allows for the selection of successfully transfected parasites.

Selection of Transfected P. falciparum

This protocol describes a general method for the positive selection of P. falciparum parasites transfected with a plasmid conferring this compound resistance.

Materials:

-

P. falciparum culture at the ring stage.

-

Plasmid DNA containing the human dhfr gene.

-

Complete culture medium (e.g., RPMI 1640 supplemented with Albumax).

-

This compound stock solution (e.g., 2.6 µM in DMSO).

-

Erythrocytes.

Procedure:

-

Transfection: Introduce the plasmid DNA into ring-stage P. falciparum infected erythrocytes using a standard electroporation protocol.[2][3][7]

-

Initial Culture: Following electroporation, culture the parasites in the absence of any drug for one 48-hour intra-erythrocytic cycle to allow for the expression of the resistance gene.[2][3]

-

Drug Selection: After the initial drug-free period, add this compound to the culture medium to a final concentration of 2.5 nM or 2.6 nM.[1][2][3][7]

-

Maintenance of Drug Pressure: Maintain the drug pressure by replacing the culture medium with fresh medium containing this compound daily or every other day.[7]

-

Monitoring: Monitor the parasite growth by preparing thin blood smears and staining with Giemsa. Successfully transfected, drug-resistant parasites will typically appear within 14 to 26 days.[2][3]

-

Expansion: Once a stable population of resistant parasites is established, the culture can be expanded.

Figure 2: Generalized experimental workflow for the selection of transfected P. falciparum using this compound.

Conclusion

This compound remains a cornerstone tool for researchers in the field of malariology and parasitology. Its potent and selective inhibition of the parasite's dihydrofolate reductase, coupled with its established use as a selectable marker, ensures its continued relevance in studies aimed at understanding parasite biology and developing novel antiparasitic therapies. This guide has provided a detailed overview of its chemical properties, mechanism of action, and practical applications, serving as a valuable resource for the scientific community.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol | PLOS One [journals.plos.org]

- 3. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]

WR99210: A Potent Dihydrofolate Reductase Inhibitor for Antimalarial Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WR99210 is a highly potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of various pathogens, most notably the malaria parasite Plasmodium falciparum. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory activity, and the experimental methodologies used for its evaluation. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel antimalarial therapies.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of new therapeutic agents. The folate metabolic pathway is a well-established and validated target for antimalarial drugs, as parasites synthesize folate de novo, a pathway absent in their human hosts. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and amino acids.

This compound, a triazine derivative, is a slow, tight-binding inhibitor of DHFR. It has demonstrated exceptional potency against both wild-type and pyrimethamine-resistant strains of P. falciparum, highlighting its potential as a valuable tool in combating drug-resistant malaria.

Mechanism of Action

This compound exerts its antiparasitic effect by specifically binding to the active site of DHFR, thereby blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This inhibition disrupts the synthesis of essential downstream metabolites, including thymidylate and purines, which are crucial for DNA replication and parasite proliferation. The high affinity and slow dissociation of this compound from the parasite DHFR enzyme contribute to its potent inhibitory activity.

The Folate Biosynthesis Pathway in Plasmodium falciparum

The folate biosynthesis pathway in P. falciparum is a multi-step process that ultimately produces THF. This pathway is the target of several antimalarial drugs, including sulfonamides and DHFR inhibitors.

Caption: The folate biosynthesis pathway in Plasmodium falciparum.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data for easy comparison.

In Vitro Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Organism/Cell Line | Strain | IC50 (nM) | Reference |

| Plasmodium falciparum | NF54 (sensitive) | 0.056 | [1] |

| Plasmodium falciparum | Dd2 (pyrimethamine-resistant) | 0.62 | [1] |

| Plasmodium falciparum | FCB (pyrimethamine-resistant) | 0.65 - 2.6 | [2] |

| Human Fibroblast Cells | HT1080 | 6300 | [3] |

| Human Cervical Cancer Cells | HeLa | 6300 | [3] |

Enzyme Inhibition Constants (Ki)

The inhibition constant (Ki) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

| Enzyme | Ki (nM) | Reference |

| Plasmodium falciparum DHFR-TS | 1.1 | [3] |

| Human DHFR | 12 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Caption: Workflow for a typical DHFR enzyme inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).

-

Dilute recombinant DHFR enzyme to the desired concentration in the assay buffer.

-

Prepare stock solutions of dihydrofolate (DHF) and NADPH in the assay buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound to the wells.

-

Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader. This measures the rate of NADPH oxidation.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

In Vitro Anti-plasmodial Susceptibility Testing

These assays determine the efficacy of a compound against live P. falciparum cultures.

This is a high-throughput method that measures parasite DNA content as an indicator of parasite growth.

Caption: Workflow for the SYBR Green I-based drug susceptibility assay.

Methodology:

-

Parasite Culture:

-

Maintain P. falciparum cultures in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin) under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[4]

-

Synchronize parasite cultures to the ring stage if stage-specific activity is being investigated.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

-

Include drug-free wells as positive controls (parasite growth) and wells with uninfected erythrocytes as negative controls (background).

-

Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

After incubation, add a lysis buffer containing the fluorescent dye SYBR Green I to each well.[4] This buffer lyses the erythrocytes and allows the dye to intercalate with the parasite DNA.

-

Incubate the plates in the dark at room temperature for at least one hour.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.[4]

-

Subtract the background fluorescence from all readings.

-

Plot the percentage of parasite growth inhibition (calculated relative to the drug-free controls) against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

This is a classic and highly sensitive method that measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as a marker of growth.

Methodology:

-

Parasite Culture and Drug Plate Preparation:

-

Follow the same initial steps as for the SYBR Green I assay for parasite culture and preparation of drug-dosed plates.

-

-

Assay Procedure:

-

Add the parasite culture to the drug plates and incubate for 24 hours.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[5]

-

After the total incubation period, harvest the cells onto a filter mat using a cell harvester. This process lyses the erythrocytes and captures the parasite nucleic acids on the filter.

-

Wash the filter mat to remove unincorporated [³H]-hypoxanthine.

-

-

Data Analysis:

-

Measure the radioactivity on the filter mat using a liquid scintillation counter.

-

The amount of incorporated radioactivity is proportional to parasite growth.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the SYBR Green I assay.

-

Chemical Structure of this compound

This compound is a 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.[1]

Conclusion

This compound remains a benchmark compound for the inhibition of Plasmodium falciparum DHFR. Its high potency, particularly against drug-resistant strains, underscores the continued viability of the folate pathway as a prime target for antimalarial drug discovery. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into this compound and the development of next-generation DHFR inhibitors to address the ongoing challenge of malaria.

References

- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iddo.org [iddo.org]

- 5. iddo.org [iddo.org]

An In-depth Technical Guide to the Folate Pathway in Plasmodium and the Action of WR99210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the folate metabolic pathway in Plasmodium, the causative agent of malaria, and the mechanism of action of the potent antimalarial compound, WR99210. This document details the critical role of folate metabolism in parasite survival, the enzymatic targets within this pathway, and the molecular basis of drug action and resistance. The information presented herein is intended to support research and development efforts aimed at novel antimalarial therapies.

The Essential Folate Pathway of Plasmodium

Plasmodium parasites, unlike their human hosts, are incapable of salvaging pre-formed folates and are thus entirely dependent on the de novo synthesis of folate cofactors. This metabolic distinction makes the folate pathway an attractive target for chemotherapeutic intervention. Folate derivatives are essential for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are critical for DNA replication and parasite proliferation.

The de novo folate biosynthesis pathway in Plasmodium involves a series of enzymatic steps, beginning with the conversion of guanosine triphosphate (GTP). Key enzymes in this pathway include GTP cyclohydrolase I, dihydroneopterin aldolase, hydroxymethyldihydropterin pyrophosphokinase, dihydropteroate synthase (DHPS), and dihydrofolate synthase. The final product, dihydrofolate (DHF), is then reduced to the biologically active tetrahydrofolate (THF) by the bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS). DHPS is the target of sulfonamide drugs, while DHFR is the target of inhibitors like pyrimethamine and this compound.

This compound: A Potent Inhibitor of Plasmodium DHFR

This compound is a dihydrotriazine antifolate compound that exhibits potent and selective inhibitory activity against the DHFR domain of the bifunctional DHFR-TS enzyme in Plasmodium falciparum. Its high affinity and specificity for the parasite enzyme over the human ortholog provide a significant therapeutic window. The primary mechanism of action of this compound is the competitive inhibition of DHF reduction to THF, thereby depleting the pool of essential folate cofactors and halting DNA synthesis, ultimately leading to parasite death.

Quantitative Efficacy of this compound

The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values can vary between different P. falciparum strains, often reflecting the presence of mutations in the dhfr gene.

| P. falciparum Strain | DHFR Genotype (Key Mutations) | This compound IC50 (nM) | Reference(s) |

| NF54 | Wild-type (N51, C59, S108) | 0.056 | |

| Dd2 | N51I, C59R, S108N | 0.62 | |

| FCB | - | ~0.65 - 2.6 | |

| Pyrimethamine-resistant | Multiple mutations | Sensitive |

Molecular Basis of Resistance to this compound

Resistance to antifolate drugs in P. falciparum is primarily associated with point mutations in the dhfr gene. While mutations at codons 51, 59, 108, and 164 are known to confer high-level resistance to pyrimethamine, parasites carrying these mutations often remain sensitive to this compound. This suggests that this compound has a different binding interaction with the DHFR enzyme. However, specific mutations that can lead to this compound resistance have been identified through in vitro selection experiments. These include:

-

D54N: This mutation has been shown to confer resistance to this compound, particularly in combination with other mutations that cause pyrimethamine resistance.

-

F58L: Another mutation identified to contribute to this compound resistance.

-

Reversion mutations: Interestingly, in some pyrimethamine-resistant strains, reversion of mutations (e.g., N108S) can lead to increased resistance to this compound while restoring sensitivity to pyrimethamine.

The flexible side chain of this compound is thought to allow it to accommodate changes in the DHFR active site caused by some mutations, maintaining its inhibitory activity where more rigid inhibitors like pyrimethamine fail.

Experimental Protocols

In Vitro Cultivation of Plasmodium falciparum

This protocol is adapted from the methods of Trager and Jensen.

Materials:

-

RPMI 1640 medium with L-glutamine and HEPES

-

Human serum (Type A+) or Albumax I

-

Washed human erythrocytes (Type O+)

-

Gentamicin solution

-

Culture flasks (25 cm² or 75 cm²)

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Incubator at 37°C

Procedure:

-

Prepare Complete Medium: To RPMI 1640, add 10% human serum or 0.5% Albumax I, and 10 µg/mL gentamicin.

-

Initiate Culture: Thaw a cryopreserved parasite stock or use an existing culture.

-

Maintain Culture:

-

Place the culture flask in a modular incubator chamber.

-

Flush the chamber with the gas mixture for 3-5 minutes.

-

Incubate at 37°C.

-

Change the medium daily.

-

Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

-

-

Sub-culturing: When parasitemia reaches 5-10%, dilute the culture with fresh, washed erythrocytes and complete medium to a parasitemia of 0.5-1%.

Determination of IC50 Values

This protocol utilizes the SYBR Green I-based fluorescence assay.

Materials:

-

96-well black microplates

-

Synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit)

-

This compound stock solution

-

SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I)

-

Fluorescence plate reader

Procedure:

-

Drug Dilution: Prepare serial dilutions of this compound in complete medium in the 96-well plate. Include drug-free and parasite-free controls.

-

Add Parasites: Add 180 µL of the synchronized parasite culture to each well.

-

Incubation: Incubate the plate for 72 hours under the standard culture conditions.

-

Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubation: Incubate in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of the parasite-free control. Calculate the percentage of growth inhibition relative to the drug-free control. Determine the IC50 value by non-linear regression analysis of the dose-response curve.

DHFR Enzyme Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified recombinant P. falciparum DHFR-TS

-

Assay buffer (e.g., 50 mM TES, pH 7.0, 1 mM EDTA)

-

NADPH

-

Dihydrofolate (DHF)

-

This compound

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.

-

Inhibitor Addition (for Ki determination): Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.

-

Initiate Reaction: Start the reaction by adding DHF.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. For inhibitor studies, determine the mode of inhibition and the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).

An In-depth Analysis of WR99210: Target Specificity for Parasite vs. Human Dihydrofolate Reductase

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a vital component for cell growth and replication. Consequently, it has long been an attractive target for antimicrobial and anticancer chemotherapies. WR99210 is a potent triazine-based antifolate agent known for its remarkable selective toxicity against various protozoan parasites, most notably Plasmodium falciparum, the primary causative agent of severe malaria, while exhibiting low toxicity to human cells.[1][2] This document provides a comprehensive technical overview of the mechanisms, quantitative data, and experimental protocols that define the target specificity of this compound.

Core Mechanism of Selectivity: A Tale of Two Regulations

The profound selective toxicity of this compound is not primarily attributed to a high differential affinity for the parasite enzyme over the human homolog. While there is a difference in binding affinity, it is surprisingly modest. Enzyme kinetic assays have revealed that the inhibition constant (Kᵢ) of this compound for P. falciparum DHFR-TS is approximately 1.1 nM, whereas for human DHFR, the Kᵢ is about 12 nM—a mere 10-fold difference.[1]

The true basis for this compound's selectivity lies in a fundamental divergence in how parasites and humans regulate DHFR expression in response to inhibition.[1]

-

In Plasmodium falciparum , the DHFR enzyme exists as the N-terminal domain of a large bifunctional protein, DHFR-thymidylate synthase (DHFR-TS).[3][4] This protein exhibits translational autoregulation, meaning it binds to its own messenger RNA (mRNA) to inhibit its translation into new protein. Crucially, this mRNA binding site is distinct from the enzyme's active site. Therefore, when an inhibitor like this compound blocks the active site, it does not relieve this translational repression. The parasite is unable to synthesize more DHFR-TS to overcome the enzymatic blockade, leading to THF starvation and cell death.[1]

-

In humans , DHFR and TS are expressed as separate, monofunctional proteins.[1] Human DHFR expression is regulated at the level of translation, but unlike the parasite's mechanism, the binding of the DHFR protein to its own mRNA is competitively inhibited by its substrate, DHF. When an inhibitor like this compound blocks the enzyme, intracellular DHF levels rise, which displaces the DHFR protein from its mRNA. This relieves the translational repression, leading to the synthesis of more DHFR enzyme. This compensatory upregulation allows human cells to overcome the inhibition and tolerate significantly higher concentrations of the drug.[1]

This differential regulatory mechanism is the cornerstone of this compound's therapeutic window.

Quantitative Analysis of Target Specificity

The differential effects of this compound are starkly illustrated by quantitative measurements of enzyme inhibition and in vitro cell proliferation assays. The data consistently show a therapeutic window spanning several orders of magnitude. Experiments where the human DHFR gene is transfected into P. falciparum parasites result in a massive increase in the IC₅₀ for this compound, confirming that DHFR is the specific and sole target of the drug's action.[5][6]

| Target | Organism/Cell Line | Assay Type | Value | Selectivity Index (Human/Parasite) | Reference(s) |

| DHFR-TS Enzyme | Plasmodium falciparum | Enzyme Inhibition (Kᵢ) | 1.1 nM | \multirow{2}{}{~11x} | [1] |

| DHFR Enzyme | Human | Enzyme Inhibition (Kᵢ) | 12 nM | [1] | |

| Whole Cell | P. falciparum (Clone Dd2) | Growth Inhibition (IC₅₀) | ~0.1 nM | \multirow{2}{}{~63,000x} | [1] |

| Whole Cell | Human Fibroblast (HT1080) | Growth Inhibition (IC₅₀) | 6,300 nM | [1] | |

| Whole Cell | Toxoplasma gondii | Growth Inhibition (IC₅₀) | ~50 nM | ~126x (vs. HT1080) | [2] |

| Whole Cell | P. falciparum (Transfected w/ hDHFR) | Growth Inhibition (IC₅₀) | 860 nM | N/A (Loss of selectivity) | [1] |

The Folate Pathway and Structural Interactions

This compound functions by competitively inhibiting DHFR, thereby blocking the conversion of DHF to THF. This blockade disrupts the supply of essential one-carbon units required for the synthesis of thymidylate (a DNA precursor) and purines. The structural flexibility of this compound's side chain is a key feature, allowing it to bind tightly within the active site of both wild-type and pyrimethamine-resistant mutant versions of the parasite enzyme.[4][7] This contrasts with more rigid inhibitors like pyrimethamine, whose efficacy is diminished by mutations that cause steric hindrance in the active site.[8]

Experimental Methodologies

The determination of this compound's specificity relies on standardized in vitro assays. Below are representative protocols for enzymatic and cell-based evaluations.

Protocol 1: In Vitro DHFR Enzyme Inhibition Assay (Colorimetric)

This assay quantifies enzyme activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[9][10][11]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Warm to room temperature before use.

-

Enzyme Solution: Reconstitute or dilute recombinant parasite DHFR or human DHFR to a working concentration in cold Assay Buffer. Keep on ice.

-

NADPH Solution: Prepare a stock solution of NADPH in Assay Buffer (e.g., 10 mM). Dilute to a working concentration (e.g., 200 µM) immediately before use.

-

Substrate Solution (DHF): Prepare a stock solution of Dihydrofolic acid in Assay Buffer containing a small amount of NaOH for dissolution, then adjust pH. Protect from light and keep on ice.

-

Inhibitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of serially diluted this compound, positive control (e.g., methotrexate), or solvent control to appropriate wells.

-

Add 178 µL of a master mix containing Assay Buffer and the NADPH working solution to each well.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the DHF substrate solution to all wells.

-

Immediately begin kinetic reading on a microplate spectrophotometer at 340 nm. Record measurements every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

-

Normalize the rates relative to the solvent control (100% activity) and background (0% activity).

-

Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Whole-Cell Growth Inhibition / Cytotoxicity Assay

This assay measures the effect of the compound on the proliferation of parasites or human cell lines.

-

Cell Culture:

-

P. falciparum: Culture parasites in human erythrocytes using standard in vitro culture conditions (e.g., RPMI 1640, AlbuMAX, hypoxanthine). Synchronize parasites to the ring stage.

-

Human Cell Lines: Culture cell lines (e.g., HeLa, HT1080) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure (96-well plate format):

-

Parasites: Prepare a parasite culture with 2% hematocrit and 0.5-1% parasitemia. Add 198 µL to each well.

-

Human Cells: Seed cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Add 2 µL of serially diluted this compound to achieve the final desired concentrations. Include drug-free wells as negative controls.

-

Incubate plates for the required duration (e.g., 72 hours for parasites, 48-72 hours for human cells).

-

-

Quantification of Viability:

-

Parasites (SYBR Green I Assay): Lyse the erythrocytes, add SYBR Green I lysis buffer, and measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm). Fluorescence is proportional to parasite DNA content.

-

Human Cells (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or SDS-HCl) and measure absorbance at ~570 nm.[9]

-

-

Data Analysis:

-

Calculate percent viability relative to the drug-free control wells.

-

Plot the percentage of viability against the logarithm of drug concentration and fit the data to determine the IC₅₀ value.

-

The remarkable specificity of this compound for parasites like P. falciparum over their human host is a classic example of exploiting subtle but critical biological differences. The primary driver of this selectivity is not superior binding affinity but a fundamental disparity in the regulatory circuits governing DHFR expression. The inability of the parasite to upregulate its DHFR-TS enzyme in the face of inhibition makes it exquisitely vulnerable, while the host's compensatory mechanism provides a robust defense. This understanding, supported by extensive quantitative and structural data, underscores the importance of investigating target regulation in addition to direct enzyme-inhibitor interactions for the development of safe and effective antimicrobial agents.

References

- 1. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Crystal structure of dihydrofolate reductase from Plasmodium vivax: Pyrimethamine displacement linked with mutation-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. assaygenie.com [assaygenie.com]

The Role of WR99210 in Malaria Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WR99210, a triazine-based antifolate, has played a pivotal, albeit complex, role in the landscape of malaria drug discovery. As a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), it has been instrumental in elucidating resistance mechanisms and exploring novel therapeutic strategies. This technical guide provides an in-depth analysis of this compound, including its mechanism of action, spectrum of activity, the molecular basis of resistance, and its enduring utility as a research tool. Detailed experimental protocols and quantitative data are presented to support researchers in the field.

Introduction: The Folate Pathway as a Druggable Target in Malaria

The folate biosynthesis pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum, as it provides the necessary precursors for DNA synthesis and amino acid metabolism.[1][2] Unlike their human hosts who can salvage pre-formed folates from their diet, parasites rely on the de novo synthesis of folate, making the enzymes in this pathway attractive targets for chemotherapeutic intervention.[3] The key enzyme, dihydrofolate reductase (DHFR), is a critical chokepoint in this pathway, and its inhibition has been a cornerstone of antimalarial therapy for decades, exemplified by drugs like pyrimethamine.[1][2]

This compound: A Potent Inhibitor of Plasmodium DHFR-TS

This compound is a folate pathway antagonist with powerful activity against Plasmodium parasites.[4] It acts as a slow, tight-binding inhibitor of the parasite's bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme by binding to the DHFR active site and preventing the production of tetrahydrofolate.[4] A key feature of this compound is its high selectivity for the parasite enzyme over the human DHFR.[4][5] This selectivity is crucial for its therapeutic window.

Mechanism of Action

This compound's efficacy, particularly against pyrimethamine-resistant strains, is attributed to its flexible side chain. This flexibility allows it to adapt its conformation within the DHFR active site, thereby avoiding the steric hindrance imposed by mutations that confer resistance to more rigid inhibitors like pyrimethamine.[6][7] Specifically, mutations at codons 51, 59, 108, and 164 in the P. falciparum dhfr gene, which are known to cause high-level pyrimethamine resistance, do not significantly impact the binding of this compound.[6][8]

dot

Caption: The Plasmodium falciparum folate biosynthesis pathway and the inhibitory action of this compound on DHFR.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays, primarily measuring the 50% inhibitory concentration (IC50) against different P. falciparum strains and the inhibition constant (Ki) for the purified PfDHFR-TS enzyme.

| P. falciparum Strain | DHFR Genotype (Mutations) | This compound IC50 (nM) | Reference |

| NF54 | Wild-type | 0.056 | [9] |

| Dd2 | N51I, C59R, S108N | 0.62 | [9] |

| FCB | - | ~0.65 - 2.6 | [2] |

| Human Fibroblast HT1080 | - | 6300 | [5] |

| Enzyme | This compound Ki (nM) | Reference |

| P. falciparum DHFR-TS | 1.1 | [5] |

| Human DHFR | 12 | [5] |

Resistance to this compound

While highly potent, resistance to this compound can be selected for in vitro.[4] Studies have shown that mutations in the PfDHFR domain can confer resistance to this compound. Interestingly, some mutations that confer resistance to this compound can lead to a collateral increase in sensitivity to pyrimethamine. This "seesaw" effect suggests that a combination therapy of this compound (or its analogs) and pyrimethamine could be a strategy to delay or prevent the emergence of drug resistance. The conflicting requirements for mutations to confer resistance to these two drugs make it less likely for the parasite to simultaneously develop high-level resistance to both.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

A fundamental requirement for studying antimalarial compounds is the ability to culture the parasite in the laboratory.

Materials:

-

P. falciparum parasite line (e.g., NF54, Dd2)

-

Human erythrocytes (O+)

-

Complete culture medium: RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate.

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

Incubator at 37°C

-

Sterile culture flasks or 96-well plates

Procedure:

-

Maintain parasite cultures in a suspension of human erythrocytes at a 2-4% hematocrit in complete culture medium.

-

Incubate cultures at 37°C in a sealed flask or plate flushed with the gas mixture.

-

Change the medium daily to provide fresh nutrients and remove metabolic waste.

-

Monitor parasitemia by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

-

Split cultures as needed to maintain parasitemia between 1-5%.

In Vitro Drug Susceptibility Assay (IC50 Determination)

This assay is used to determine the concentration of a drug required to inhibit parasite growth by 50%.

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete culture medium

-

96-well microtiter plates

-

DNA-intercalating dye (e.g., SYBR Green I) or [3H]-hypoxanthine for radiolabeling assay.

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add the synchronized parasite culture to each well. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.

-

Incubate the plates for 72-96 hours under the standard culture conditions.

-

Quantify parasite growth. For SYBR Green I based assays, lyse the red blood cells and measure the fluorescence of the DNA dye bound to parasite DNA. For [3H]-hypoxanthine incorporation assays, measure the radioactivity incorporated by the parasites.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of this compound-Resistant Parasites

This protocol describes a method for generating drug-resistant parasite lines through continuous drug pressure.

Materials:

-

Wild-type P. falciparum culture

-

This compound

-

Complete culture medium

Procedure:

-

Initiate a large-volume culture of the parental parasite line.

-

Expose the culture to a low concentration of this compound (e.g., at or slightly above the IC50).

-

Maintain the culture with regular medium changes containing the drug.

-

Monitor the culture for the re-emergence of parasite growth.

-

Once the parasites have adapted to the initial drug concentration, gradually increase the concentration of this compound in a stepwise manner.

-

Continue this process until parasites are able to grow at a significantly higher drug concentration compared to the parental line.

-

Clone the resistant parasite line by limiting dilution to obtain a genetically homogenous population.

dot

Caption: Workflow for the in vitro selection of this compound-resistant P. falciparum.

Characterization of Resistant Parasites

Once a resistant line is established, it is crucial to characterize the molecular and phenotypic changes.

Procedures:

-

Genotypic Analysis: Sequence the dhfr gene of the resistant parasite to identify mutations that may be responsible for the resistance phenotype.

-

Phenotypic Analysis: Perform drug susceptibility assays to confirm the level of resistance to this compound and to assess cross-resistance or collateral sensitivity to other antimalarials, such as pyrimethamine.

-

Growth Rate Analysis: Compare the growth rate of the resistant parasite line to the parental strain in the absence of the drug to determine if the resistance mutations confer a fitness cost.

The Discontinuation of this compound and the Path Forward

Despite its potent in vitro activity and efficacy against resistant parasites, the clinical development of this compound was halted due to poor oral bioavailability and significant gastrointestinal side effects observed in preclinical and clinical trials.[4][7] However, the knowledge gained from studying this compound has been invaluable. It has highlighted the potential of flexible DHFR inhibitors and has spurred the development of new analogs and prodrugs with improved pharmacokinetic properties. One such example is P218, a compound that incorporates a flexible linker similar to this compound and has advanced to clinical trials.[9]

Conclusion

This compound remains a critical tool in malaria research. Its primary role has shifted from a potential clinical candidate to a powerful laboratory reagent for selecting genetically modified parasites and for studying the intricacies of drug resistance. The story of this compound underscores the importance of a multifaceted approach to drug discovery, where even compounds that do not reach the clinic can provide profound insights that guide the development of the next generation of antimalarial therapies. The detailed methodologies and data presented in this guide are intended to facilitate further research into the folate pathway and the development of novel antifolates to combat the ever-present threat of malaria.

References

- 1. Characterization of the malaria parasite Plasmodium falciparum Tepsin homolog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conflicting Requirements of Plasmodium falciparum Dihydrofolate Reductase Mutations Conferring Resistance to Pyrimethamine-WR99210 Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conflicting requirements of Plasmodium falciparum dihydrofolate reductase mutations conferring resistance to pyrimethamine-WR99210 combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WR99210 as a Selectable Marker in Plasmodium Transfection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Genetic modification of Plasmodium species, the causative agents of malaria, is a critical tool for investigating parasite biology, identifying novel drug targets, and developing attenuated parasite vaccines. A key component of successful genetic manipulation is the ability to select for the small population of parasites that have been successfully transfected with the desired genetic construct. WR99210, a potent dihydrofolate reductase (DHFR) inhibitor, in conjunction with the human DHFR (hDHFR) gene as a selectable marker, provides a robust system for selecting transgenic Plasmodium parasites.[1][2] This document provides detailed application notes and protocols for the use of this compound in Plasmodium transfection experiments.

This compound is a triazine-based antifolate compound that specifically targets the parasite's bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1] This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and amino acids. Inhibition of DHFR-TS leads to parasite death.[1] While highly effective against the Plasmodium DHFR-TS, this compound has a weak affinity for human DHFR.[1] This differential sensitivity is exploited in genetic selection strategies. By introducing a plasmid containing the hDHFR gene, transfected parasites gain resistance to this compound and can be selectively cultured, while non-transfected parasites are eliminated.[1][2] The use of hDHFR as a selectable marker has been shown to increase resistance to this compound by up to 4,000-fold.[3]

Data Presentation

Table 1: this compound Concentrations for Plasmodium Selection

| Plasmodium Species | Strain | This compound Concentration | Reference |

| P. falciparum | FCB | 2.6 nM | [3] |

| P. falciparum | 3D7 | 2.5 nM | [4] |

| P. falciparum | AHEI | 5 nM | [5] |

| P. falciparum | - | 2.6 nM | [6][7] |

| P. berghei | - | Injected subcutaneously | [8] |

Table 2: Transfection and Selection Timelines

| Plasmodium Species | Transfection Method | Time to Drug Application | Time to Detect Transfectants | Transfection Efficiency | Reference |

| P. berghei | Nucleofector | 1 day post-transfection | 10-15 days | 10⁻³ - 10⁻⁴ | [8] |

| P. falciparum | Electroporation | 24 hours post-transfection | 14-26 days | - | [6][7] |

| P. falciparum | Electroporation | 6 days post-transfection | - | - | [9] |

| P. falciparum | Pre-loading erythrocytes | 2 days post-transfection | By day 17 | 9.59 x 10⁻⁶ | [5] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action and the hDHFR resistance pathway.

Caption: General workflow for Plasmodium transfection using this compound selection.

Experimental Protocols

Protocol 1: In Vitro Transfection of Plasmodium falciparum

This protocol is a generalized procedure based on common electroporation methods.

Materials:

-

P. falciparum culture at 5-10% parasitemia, predominantly late trophozoite/schizont stages.

-

Human red blood cells (RBCs), type O+.

-

Complete culture medium (e.g., RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 mM L-glutamine, 50 µg/mL hypoxanthine).

-

Cytomix (120 mM KCl, 0.15 mM CaCl₂, 10 mM K₂HPO₄/KH₂PO₄ pH 7.6, 25 mM HEPES pH 7.6, 2 mM EGTA, 5 mM MgCl₂).

-

Purified plasmid DNA (encoding the gene of interest and the hDHFR selectable marker) at a concentration of ≥1 µg/µL.

-

This compound stock solution (e.g., 2.6 µM in DMSO).

-

Electroporation cuvettes (0.2 cm gap).

-

Electroporator (e.g., Bio-Rad Gene Pulser).

Methodology:

-

Parasite Preparation:

-

Synchronize the P. falciparum culture to obtain a high percentage of late-stage parasites (trophozoites and schizonts).

-

Enrich for schizont-infected erythrocytes using methods such as MACS columns or a Percoll gradient.

-

Wash the enriched parasites once with serum-free RPMI-1640 and once with Cytomix.

-

Resuspend the parasite pellet in Cytomix to the desired density.

-

-

Electroporation:

-

In a sterile microcentrifuge tube, mix 50-100 µg of plasmid DNA with the prepared parasite suspension.

-

Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.

-

Electroporate using appropriate settings (e.g., 0.31 kV, 950 µF).

-

Immediately after electroporation, transfer the contents of the cuvette to a culture flask containing fresh RBCs and complete culture medium.

-

-

Selection of Transfected Parasites:

-

Culture the parasites for 24-48 hours without drug pressure to allow for expression of the resistance marker.

-

After the initial culture period, add this compound to the culture medium to a final concentration of 2.5-5 nM.[4][5]

-

Maintain the parasites under continuous drug pressure, changing the medium every 24-48 hours.

-

Monitor the cultures for the appearance of viable parasites by preparing thin blood smears and staining with Giemsa. This can take between 14 and 26 days.[6][7]

-

-

Expansion and Analysis of Transfectants:

-

Once a stable population of resistant parasites is established, expand the culture.

-

Confirm the presence and integration (if applicable) of the transfected plasmid by PCR and/or Southern blot analysis of parasite genomic DNA.

-

Cryopreserve stocks of the transgenic parasite line for future use.

-

Protocol 2: In Vivo Transfection of Plasmodium berghei

This protocol is adapted for the rodent malaria model P. berghei.

Materials:

-

P. berghei infected blood.

-

Naïve mice (e.g., BALB/c).

-

Schizont culture medium (e.g., RPMI 1640 with 20% FCS).

-

Nucleofector device and solutions (Amaxa/Lonza).

-

Purified plasmid DNA with the hDHFR selectable marker.

-

This compound solution for subcutaneous injection.

Methodology:

-

Preparation of P. berghei Schizonts:

-

Infect a donor mouse with P. berghei.

-

When parasitemia reaches 3-5%, collect the blood and culture it overnight to allow for schizont maturation.

-

Purify the mature schizonts from the culture using a density gradient (e.g., 60% Nycodenz).

-

-

Transfection:

-

Resuspend the purified schizonts in the appropriate Nucleofector solution.

-

Add 5-10 µg of linearized plasmid DNA to the schizont suspension.

-

Transfer the mixture to a Nucleofector cuvette and electroporate using a pre-determined program for P. berghei.

-

Immediately after transfection, inject the schizonts intravenously into a naïve recipient mouse.

-

-

In Vivo Drug Selection:

-

24 hours after injecting the transfected parasites, begin the drug selection regimen.[8]

-

Administer this compound subcutaneously to the mouse. A typical regimen might involve daily injections for 4 consecutive days.

-

Monitor the parasitemia of the mice starting around day 7 post-infection by tail blood smears.

-

-

Recovery and Analysis of Transgenic Parasites:

-

Transgenic parasites typically appear in the blood between days 10 and 15 post-infection.[8]

-

Once the parasitemia reaches a suitable level (e.g., 2-5%), collect the blood for parasite analysis and cryopreservation.

-

Isolate genomic DNA from the resistant parasites and confirm the genetic modification by PCR and/or Southern blotting.

-

Important Considerations

-

This compound Quality: It has been reported that some commercial stocks of this compound may contain an inactive regioisomer.[1][10] It is crucial to source high-quality this compound and to test its efficacy on wild-type parasites before use in selection experiments.

-

Drug Concentration: The optimal concentration of this compound may vary between parasite strains and culture conditions. It is advisable to perform a dose-response curve to determine the minimal lethal concentration for the specific parasite line being used.

-

Dual Selection: The this compound/hDHFR system can be used in conjunction with other selectable markers, such as those conferring resistance to pyrimethamine or blasticidin, to perform sequential genetic modifications.[2][6][7]

-

Episomal vs. Integrated Plasmids: Transfection with circular plasmids typically results in episomal maintenance, leading to high levels of resistance due to multiple plasmid copies.[2] Transfection with linearized plasmids designed for homologous recombination results in a single copy of the resistance marker integrated into the genome and may confer a lower level of resistance.[2]

References

- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selectable marker human dihydrofolate reductase enables sequential genetic manipulation of the Plasmodium berghei genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 5. Comparison of the absolute and relative efficiencies of electroporation-based transfection protocols for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol | PLOS One [journals.plos.org]

- 7. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pberghei.nl [pberghei.nl]

- 9. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing WR99210 Stock Solution

These application notes provide a detailed protocol for the preparation, storage, and use of WR99210 stock solutions for in vitro cell culture experiments, particularly for studies involving Plasmodium falciparum and other parasites.

Introduction

This compound is a potent dihydrofolate reductase (DHFR) inhibitor with strong activity against various parasitic protozoa, including Plasmodium falciparum, the causative agent of malaria. It acts by binding to the DHFR active site, thereby blocking the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide synthesis.[1] Due to its high potency and selectivity for the parasite enzyme over the human counterpart, this compound is widely used in malaria research as a selectable marker for genetic transfection studies.[1][2][3]

Proper preparation and handling of this compound stock solutions are critical for experimental success. The compound's stability can be a concern, with the potential for regioisomerization leading to a loss of biological activity.[1][2][4] Therefore, adherence to a standardized protocol is essential to ensure the consistency and reliability of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Weight | 394.68 g/mol | [5] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][5][6] |

| Solubility in DMSO | ≥ 5 mg/mL (12.67 mM) | [5] |

| Recommended Stock Concentration | 1-10 mM | [1] |

| Storage of Powder | -20°C for up to 3 years | [5] |

| Storage of Stock Solution | -20°C or -80°C | [1][6] |

| Typical Working Concentration | Nanomolar to low micromolar range (e.g., 2 nM - 1 µM for P. falciparum) | [1][7] |

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, disposable syringe

-

0.22 µm syringe filter (optional, for sterile filtration of the final stock)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparations:

-

Bring the this compound powder to room temperature before opening to prevent condensation.

-

Perform all weighing and initial dissolution steps in a chemical fume hood.

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, you will need 3.947 mg of this compound (Molecular Weight = 394.68 g/mol ).

-

-

Dissolution in DMSO:

-

Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 3.947 mg, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.[5]

-

-

Sterile Filtration (Optional but Recommended):

-

To ensure the sterility of the stock solution for cell culture, it can be filter-sterilized.

-

Aseptically draw the dissolved this compound solution into a sterile syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a new, sterile cryovial.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C or -80°C for long-term storage.[1][6] It is recommended to use freshly prepared solutions when possible, as the compound can be unstable in solution.[5]

-

-

Preparation of Working Solution:

-

When ready to use, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final working concentration in the appropriate cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.

-

Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of the dihydrofolate reductase (DHFR) enzyme. This enzyme is critical in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, ultimately leading to cell death in susceptible organisms like Plasmodium falciparum.

References

- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WR99210 Selection of Transgenic Plasmodium berghei

Audience: Researchers, scientists, and drug development professionals.

Introduction

The generation of transgenic Plasmodium berghei, a rodent malaria parasite, is a cornerstone of malaria research, enabling functional gene analysis and drug target validation. A critical step in this process is the effective selection of genetically modified parasites. WR99210, an antifolate drug, serves as a potent and specific selecting agent for P. berghei engineered to express the human dihydrofolate reductase (hDHFR) gene. This document provides detailed application notes and protocols for the use of this compound in selecting transgenic P. berghei, both in vivo and in vitro.

This compound selectively inhibits the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, which is essential for nucleotide synthesis and parasite survival.[1][2] The human DHFR enzyme, however, is significantly less sensitive to this compound.[3][4] This differential sensitivity forms the basis of a powerful positive selection system. Parasites successfully transfected with a plasmid carrying the hDHFR gene can survive and replicate in the presence of this compound, while wild-type parasites are eliminated.[5][6]

Data Presentation: this compound Concentration and Efficacy

The following table summarizes the quantitative data for this compound concentrations used in the selection of transgenic P. berghei.

| Selection Method | Organism | This compound Concentration | Treatment Duration | Efficacy/Observations | Reference |

| In Vivo | Plasmodium berghei in mice | 20 mg/kg bodyweight | 4 consecutive days (subcutaneous injection) | Effective for selecting parasites with the hDHFR marker, especially after a previous transfection with a pyrimethamine resistance marker.[7] | [7] |

| In Vitro | Plasmodium berghei | 6.25 ng/mL (1.6 x 10⁻² µM) | Multiple selection rounds (up to 5) | Optimal concentration for in vitro selection. The proportion of eGFP-positive mutant parasites reached over 90% after the fifth selection round.[8] | [8] |

| In Vitro | Plasmodium berghei | 5 nM | 7 days post-transfection | 96.3% of parasites expressed green fluorescent protein (eGFP) under drug pressure.[9] | [9] |

Note: The efficacy of this compound can be influenced by the specific parasite line, the transfection efficiency, and the expression level of the hDHFR transgene. Parasites with episomal plasmids containing multiple copies of hDHFR can exhibit up to a 1000-fold increase in resistance to this compound, while those with a single integrated copy may show only a five-fold increase.[5][6]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action of this compound and the principle of transgenic selection using the hDHFR marker. This compound inhibits the parasite's DHFR-TS, blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for DNA synthesis. In transgenic parasites, the expressed human DHFR is insensitive to this compound and continues to produce THF, allowing the parasite to survive and proliferate.

Caption: Mechanism of this compound action and resistance in transgenic P. berghei.

Experimental Protocols

Preparation of this compound Stock Solution

Caution: Handle this compound with appropriate personal protective equipment (PPE), including gloves and a lab coat.

-

Stock Solution (for in vivo use):

-

To prepare a 20 mg/mL stock solution, dissolve the required amount of this compound in 70% DMSO in sterile water.[7]

-

Vortex until the solution is clear.

-

This stock solution can be further diluted for subcutaneous injection. For a mouse with a bodyweight of approximately 20 grams, a 0.1 mL injection of a 12 mg/mL solution results in a dose of 12 mg/kg.[7]

-

The stability of the solution in 70% DMSO is guaranteed for at least 4 days.[7]

-

-

Stock Solution (for in vitro use):

-

Prepare a high-concentration stock solution (e.g., 1 mg/mL) in 100% DMSO.

-

Store aliquots at -20°C.

-

From this stock, prepare working solutions by serial dilution in the appropriate culture medium.

-

In Vivo Selection of Transgenic P. berghei

This protocol is adapted from established methods for the selection of transgenic parasites in mice.[7][10][11]

-

Transfection: Transfect P. berghei schizonts with a DNA construct containing the hDHFR selectable marker.

-

Infection: Immediately following transfection, inject the parasites intravenously into a naive mouse.

-

Drug Administration:

-

Begin this compound treatment one day after the injection of transfected parasites. This allows the parasites to complete one developmental cycle without drug pressure.[11]

-

Administer this compound subcutaneously at a dose of 20 mg/kg bodyweight.[7]

-

Repeat the injection for four consecutive days.[7]

-

-

Monitoring Parasitemia: Monitor the parasitemia of the treated mice daily by preparing thin blood smears from tail blood and staining with Giemsa.

-

Selection of Resistant Parasites: Transgenic parasites expressing hDHFR will survive and replicate, leading to an increase in parasitemia. Wild-type parasites will be cleared.

-

Collection of Resistant Parasites: Once the parasitemia reaches a suitable level (typically 1-5%), collect the infected blood for further analysis or passage to new mice.

In Vitro Selection of Transgenic P. berghei

This protocol is based on a novel in vitro selection method that enriches the mutant population.[8]

-

Transfection and Initial In Vivo Growth:

-

Transfect P. berghei schizonts with the hDHFR-containing plasmid.

-

Inject the transfected parasites intravenously into a naive mouse.

-

-

Blood Collection: When the parasitemia in the mouse reaches 1-3%, collect the infected blood.

-

In Vitro Culture and Selection:

-

Washing and Re-injection:

-

After the incubation period, harvest the parasites by centrifugation.

-

Wash the parasite pellet with fresh culture medium to remove the drug.

-

Inject the cultured parasites into a new naive mouse.

-

-

Iterative Selection: Repeat steps 2-4 for multiple rounds (up to five times) to enrich the population of transgenic parasites.[8]

-

Monitoring Selection Efficiency: The proportion of transgenic parasites can be monitored by flow cytometry if a fluorescent reporter gene (e.g., eGFP) is included in the transfection construct.

Experimental Workflow Diagram

The following diagram outlines the general workflow for generating and selecting transgenic P. berghei using this compound.

Caption: Workflow for generating and selecting this compound-resistant P. berghei.

Concluding Remarks

The use of this compound in conjunction with the human DHFR selectable marker is a robust and efficient method for the selection of transgenic Plasmodium berghei. This system is particularly valuable for sequential genetic manipulations, as it can be used after initial selection with pyrimethamine.[5][6][11] The choice between in vivo and in vitro selection will depend on the specific experimental goals, available resources, and the desired purity of the transgenic parasite population. Careful adherence to the optimized concentrations and protocols outlined in this document will facilitate the successful generation and isolation of genetically modified malaria parasites, thereby advancing our understanding of this complex disease. It is important to note that the effectiveness of commercial this compound stocks can vary, and it is advisable to verify the potency of a new batch.[1][2]

References

- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The selectable marker human dihydrofolate reductase enables sequential genetic manipulation of the Plasmodium berghei genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pberghei.nl [pberghei.nl]

- 8. High efficacy in vitro selection procedure for generating transgenic parasites of Plasmodium berghei using an antibiotic toxic to rodent hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selectable marker human dihydrofolate reductase enables sequential genetic manipulation of the Plasmodium berghei g… [ouci.dntb.gov.ua]

- 10. High-efficiency transfection and drug selection of genetically transformed blood stages of the rodent malaria parasite Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pberghei.nl [pberghei.nl]

Application of WR99210 in CRISPR/Cas9 Gene Editing of Plasmodium falciparum

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR/Cas9 technology has revolutionized genetic engineering, offering an unprecedented ability to manipulate the genomes of various organisms, including the malaria parasite Plasmodium falciparum. A critical component of successful gene editing is the selection of cells that have incorporated the desired genetic modifications. In the context of P. falciparum, the antifolate drug WR99210 serves as a powerful and widely used selectable marker. This compound selectively inhibits the parasite's dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] By introducing a resistant version of this enzyme, typically the human DHFR (hDHFR), along with the CRISPR/Cas9 machinery, researchers can effectively select for successfully transfected parasites.[1][3] This document provides detailed application notes and protocols for the use of this compound in CRISPR/Cas9-mediated gene editing of P. falciparum.

Mechanism of Action and Selection Principle